molecular formula C23H22ClN5O3 B496422 4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

Cat. No.: B496422
M. Wt: 451.9g/mol
InChI Key: YJGRQXMCYUDMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the amino group: This step involves the reaction of the oxadiazole intermediate with amines under suitable conditions.

    Attachment of the naphthalene and chlorophenyl groups: This can be done through nucleophilic substitution reactions, where the naphthalene and chlorophenyl moieties are introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.

    Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.

    Thiazole Derivatives: Thiazole-containing compounds are another class of heterocycles with diverse biological activities.

Uniqueness

4-AMINO-N-{2-[({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9g/mol

IUPAC Name

4-amino-N-[2-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c24-19-8-4-2-6-16(19)14-31-20-10-9-15-5-1-3-7-17(15)18(20)13-26-11-12-27-23(30)21-22(25)29-32-28-21/h1-10,26H,11-14H2,(H2,25,29)(H,27,30)

InChI Key

YJGRQXMCYUDMML-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=CC=C4Cl

Origin of Product

United States

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